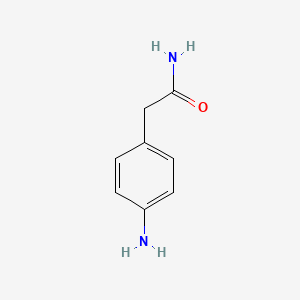

2-(4-Aminophenyl)acetamide

概要

説明

“2-(4-Aminophenyl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It is also known as “N-(4-aminophenyl)acetamide” or "4-aminophenylacetamide" .

Synthesis Analysis

The synthesis of “2-(4-Aminophenyl)acetamide” and its derivatives has been reported in the literature . The compound was synthesized in good yield and characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS. The structure was confirmed by X-ray diffraction (XRD) studies .

Molecular Structure Analysis

The molecular structure of “2-(4-Aminophenyl)acetamide” has been analyzed using various techniques. The IUPAC Standard InChI for the compound is InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Aminophenyl)acetamide” have been studied. For instance, it has been used in the synthesis of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer . Another study reported the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide from "2-(4-Aminophenyl)acetamide" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminophenyl)acetamide” have been reported. The molecular weight of the compound is 150.18 g/mol . Other computed properties include XLogP3: 0.3, Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 2, Rotatable Bond Count: 2, Exact Mass: 150.079312947 g/mol, Monoisotopic Mass: 150.079312947 g/mol, Topological Polar Surface Area: 69.1 Ų, Heavy Atom Count: 11, Formal Charge: 0, Complexity: 139 .

科学的研究の応用

Antitumor Activity

2-(4-Aminophenyl)acetamide derivatives have been studied for their potential in antitumor activity . These compounds have shown promising results, particularly against breast, colon, and ovarian cancer cell lines. The derivatives inhibit cancer cell growth at the nanomolar scale, indicating their potency as anticancer agents .

Antimicrobial Agents

Another significant application is in the development of antimicrobial agents . Novel benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains .

Mode of Action Studies

The mode of action of these compounds is also a vital area of research. Studies have been conducted to understand how these derivatives interact with biological systems. For instance, their interaction with the cytoplasmic membrane and DNA-binding properties have been explored to determine their mechanism of action against pathogens .

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of 2-(4-Aminophenyl)acetamide derivatives is crucial for developing new pharmacological agents. Detailed studies involving NMR, IR, and Mass spectral data help elucidate the structures of these compounds, which is essential for further pharmacological exploration .

Drug Design and Development

These compounds are also integral to drug design and development . Their structure-activity relationship (SAR) is analyzed to design novel drugs with improved efficacy and reduced side effects. The pharmacophoric group of 2-(4-Aminophenyl)acetamide plays a significant role in this process .

Antioxidant Screening

In the field of antioxidant screening , certain derivatives of 2-(4-Aminophenyl)acetamide have shown great activity. These findings are compared with reference drugs to evaluate their potential as antioxidants .

Safety and Hazards

Safety data sheets suggest that exposure to “2-(4-Aminophenyl)acetamide” should be avoided. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray .

作用機序

Target of Action

2-(4-Aminophenyl)acetamide, also known as N-(4-Aminophenyl)acetamide, is a compound that has been studied for its antimicrobial properties . The primary targets of this compound are both Gram-positive and Gram-negative bacterial strains . These bacteria are responsible for various infectious diseases, and the compound’s ability to act against them is crucial in the treatment of these conditions.

Mode of Action

The compound interacts with its targets by perturbing the bacterial cell membrane and also exhibits an intracellular mode of action . This dual mode of action allows the compound to effectively inhibit the growth of the bacteria, thereby exhibiting its antimicrobial activity.

Biochemical Pathways

It is suggested that the compound’s mode of action involves the disruption of bacterial cell membrane integrity and potential interaction with intracellular targets . This disruption can lead to the inhibition of essential biological processes within the bacteria, ultimately leading to their death.

Result of Action

The result of the action of 2-(4-Aminophenyl)acetamide is the inhibition of bacterial growth, making it a potent antimicrobial agent . It has been found to be effective against both Gram-positive and Gram-negative bacterial strains . The compound’s ability to disrupt the bacterial cell membrane and potentially interact with intracellular targets leads to the death of the bacteria, thereby inhibiting the progression of the infectious disease.

特性

IUPAC Name |

2-(4-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBGLBYZHLKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285527 | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)acetamide | |

CAS RN |

6633-76-7 | |

| Record name | 6633-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(4-Aminophenyl)acetamide in the study and how does its structure facilitate this role?

A1: In the study "Synthesis and Imaging Study on the FITC Labeled Folic Derivative" [], 2-(4-Aminophenyl)acetamide serves as a crucial linker molecule. Its structure, featuring both an amine group (-NH2) and an amide group (-CONH-), enables its reaction with both the α- and γ-carboxyl groups of folic acid. This reaction, mediated by coupling reagents like DMAP/EDCI, leads to the formation of the folate-derived molecule, FA-EA. Essentially, 2-(4-Aminophenyl)acetamide acts as a bridge, connecting folic acid to a fluorescent tag (FITC) for potential tumor imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)